Cas no 75536-00-4 (2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one)
![2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one structure](https://ja.kuujia.com/scimg/cas/75536-00-4x500.png)
2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
- SCHEMBL875378
- DTXSID90509870
- 75536-00-4
-
- インチ: InChI=1S/C12H9ClN2O/c13-11-7-10-9-4-2-1-3-8(9)5-6-15(10)12(16)14-11/h1-4,7H,5-6H2
- InChIKey: HKFTWCYLLSCXHM-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 232.0403406Da
- どういたいしつりょう: 232.0403406Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040640-1g |
2-Chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one |
75536-00-4 | 97% | 1g |
¥3476.00 | 2024-07-28 | |
Crysdot LLC | CD11061991-1g |
2-Chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one |
75536-00-4 | 97% | 1g |
$380 | 2024-07-18 |
2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-oneに関する追加情報
Recent Advances in the Study of 2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one (CAS: 75536-00-4)
The compound 2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one (CAS: 75536-00-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, characterized by a fused pyrimido-isoquinoline core, has been the subject of several innovative studies aimed at exploring its pharmacological properties and synthetic pathways.
Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its role as a kinase inhibitor. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The study utilized structure-activity relationship (SAR) analysis to identify key modifications that enhance both potency and selectivity.
In addition to its anticancer potential, this compound has shown promise in neurodegenerative disease research. A preclinical study conducted by researchers at the University of Cambridge revealed that certain analogs of 2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one can modulate tau protein aggregation, a hallmark of Alzheimer's disease. The findings, published in ACS Chemical Neuroscience, suggest that this scaffold could serve as a starting point for the development of novel neuroprotective agents.
From a synthetic chemistry perspective, recent advances have been made in the efficient production of this compound. A 2024 Nature Communications paper described a novel catalytic system for the one-pot synthesis of 2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one derivatives using palladium-catalyzed C-H activation. This method significantly improves yield and reduces the number of synthetic steps compared to traditional approaches.
Pharmacokinetic studies have also progressed, with new data showing improved metabolic stability of optimized derivatives. Research presented at the 2024 American Chemical Society National Meeting demonstrated that specific structural modifications, particularly at the 6 and 7 positions of the dihydroisoquinoline moiety, can enhance oral bioavailability while maintaining target engagement.
The compound's mechanism of action continues to be elucidated through advanced biophysical techniques. Cryo-EM studies published in Cell Chemical Biology in early 2024 provided high-resolution structural insights into how 2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one derivatives interact with their protein targets, offering valuable information for future drug design efforts.
Looking forward, several pharmaceutical companies have included this scaffold in their preclinical pipelines, with particular interest in its application for precision oncology. The unique physicochemical properties of 2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one, including its balanced lipophilicity and molecular weight, make it an attractive candidate for further development as a small-molecule therapeutic agent.
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